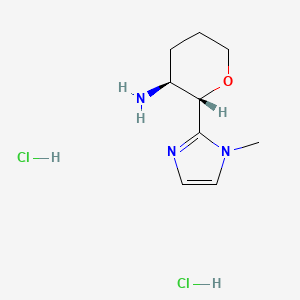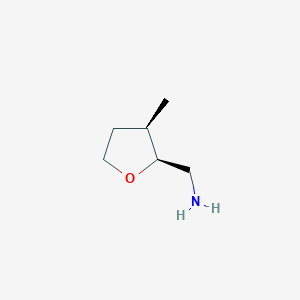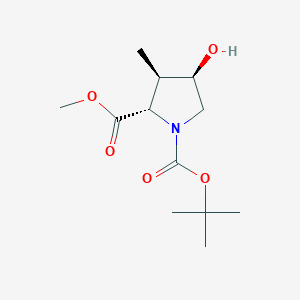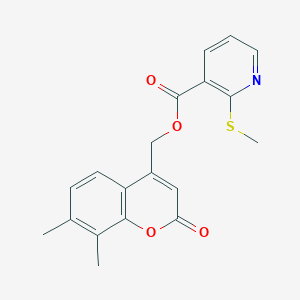
Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol is a chiral compound featuring a cyclopentanol core with a naphthylamine substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentanol Core: This can be achieved through cyclization reactions starting from appropriate precursors.
Introduction of the Naphthylamine Group: This step often involves nucleophilic substitution reactions where a naphthylamine derivative is introduced to the cyclopentanol core under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of reduced amines or alcohols.
Substitution: Introduction of different substituents on the cyclopentanol or naphthylamine moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyl ketones, while reduction could produce cyclopentylamines.
Scientific Research Applications
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2R)-2-(phenylamino)cyclopentan-1-ol: Similar structure with a phenyl group instead of a naphthyl group.
Rel-(1R,2R)-2-(benzylamino)cyclopentan-1-ol: Features a benzyl group in place of the naphthyl group.
Uniqueness
Rel-(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol is unique due to its naphthylamine substituent, which may confer distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
(1R,2R)-2-(naphthalen-1-ylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C15H17NO/c17-15-10-4-9-14(15)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14-17H,4,9-10H2/t14-,15-/m1/s1 |
InChI Key |
XVSUDZZOWMXYOU-HUUCEWRRSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(C(C1)O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)




![5-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13350160.png)



![Piperazine, 1-[[(2R)-tetrahydro-2-furanyl]methyl]-(9CI)](/img/structure/B13350174.png)

![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B13350181.png)
![N2,N2-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13350186.png)
